molecular formula C8H14S2 B14755741 2,3-Dithiaspiro[4.5]decane CAS No. 176-72-7

2,3-Dithiaspiro[4.5]decane

Katalognummer: B14755741
CAS-Nummer: 176-72-7
Molekulargewicht: 174.3 g/mol
InChI-Schlüssel: HAXVUMKRJJJVDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dithiaspiro[4.5]decane is a chemical compound with the molecular formula C8H14S2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dithiaspiro[4.5]decane typically involves the reaction of appropriate thiol compounds with cyclohexanone derivatives. One common method includes the use of a base to facilitate the formation of the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dithiaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced sulfur compounds .

Wissenschaftliche Forschungsanwendungen

2,3-Dithiaspiro[4.5]decane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,3-Dithiaspiro[4.5]decane involves its interaction with various molecular targets and pathways. For example, it may interact with enzymes or receptors that are sensitive to sulfur-containing compounds. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dithiaspiro[4.5]decane is unique due to its specific sulfur-containing spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfur chemistry is important .

Eigenschaften

CAS-Nummer

176-72-7

Molekularformel

C8H14S2

Molekulargewicht

174.3 g/mol

IUPAC-Name

2,3-dithiaspiro[4.5]decane

InChI

InChI=1S/C8H14S2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2

InChI-Schlüssel

HAXVUMKRJJJVDO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CSSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.